![molecular formula C17H26BNO4S B1423131 4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione CAS No. 1335234-37-1](/img/structure/B1423131.png)

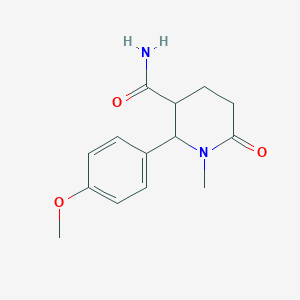

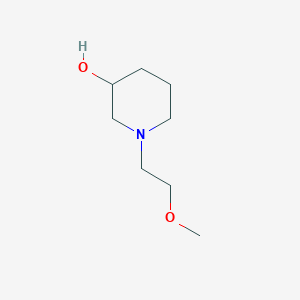

4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione

Overview

Description

The compound “4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione” is a complex organic molecule. It contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling with aryl halides . They can also react with Lewis bases, and can undergo oxidation to form boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Boronic esters like the tetramethyl-1,3,2-dioxaborolane group in this compound are typically stable and can be stored under normal conditions .Scientific Research Applications

Molecular Synthesis and Analysis :

- The compound is utilized in the synthesis of various chemical structures, particularly involving boric acid ester intermediates with benzene rings. This involves confirming structures through spectroscopic methods like FTIR, NMR, and mass spectrometry, and X-ray diffraction for crystallographic analysis (Huang et al., 2021).

- Detailed molecular structure analysis is conducted using density functional theory (DFT), comparing results with X-ray diffraction values to validate molecular configurations (Huang et al., 2021).

Chemical Reactivity and Interaction Studies :

- Research on the interaction and reactivity of such compounds with other chemicals, analyzing factors like molecular electrostatic potential and frontier molecular orbitals, is a significant area of study. This aids in understanding the physicochemical properties of these compounds (Huang et al., 2021).

Toxicokinetic Analysis :

- The compound has been used in toxicokinetic studies, assessing its impact in biological contexts. This includes understanding its interaction with DNA and potential mutagenic effects, as seen in studies using tests like the Comet assay (Masuda-Herrera et al., 2020).

Polymer Synthesis and Characterization :

- It also finds applications in the synthesis and characterization of polymers. These studies involve understanding how such compounds contribute to the properties of polymers, including color, solubility, and molecular weight (Welterlich et al., 2012).

Exploration in Medicinal Chemistry :

- Although detailed studies in medicinal chemistry specifically involving this compound are limited, related research shows the exploration of similar compounds in antimicrobial, anti-inflammatory, and other biological activities (Morrison et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)15-7-5-6-14(12-15)13-19-8-10-24(20,21)11-9-19/h5-7,12H,8-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEPLFMCAXGOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCS(=O)(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)

![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)

![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)